molecular formula C15H22ClN3O3 B3094861 tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1261231-05-3

tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B3094861
CAS No.: 1261231-05-3
M. Wt: 327.8 g/mol
InChI Key: QQQWLPKSQFIONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound (CAS: 1353945-63-7) features a piperidine ring with a tert-butyl carboxylate group at the 1-position and a 5-chloropyrimidin-2-yloxy methyl substituent at the 4-position. Its molecular formula is C₁₆H₂₀ClN₃O₃, with a molecular weight of 337.80 g/mol .

Applications: Piperidine and pyrimidine derivatives are widely utilized in medicinal chemistry as intermediates for kinase inhibitors, antiviral agents, and enzyme modulators.

Properties

IUPAC Name

tert-butyl 4-[(5-chloropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)10-21-13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQWLPKSQFIONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the selective displacement of chloride at the C4 position of a precursor molecule by tert-butyl N-(3-aminophenyl) carbamate, followed by further reactions to introduce the piperidine and chloropyrimidine groups . The reaction conditions often involve the use of solvents like ethanol and reagents such as sodium bicarbonate and palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, often facilitated by catalysts like palladium on carbon (Pd/C).

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Solvents: Ethanol, dimethylformamide (DMF), and dichloromethane (DCM) are commonly used.

    Reagents: Sodium bicarbonate, palladium on carbon (Pd/C), and methyl iodide are frequently employed.

    Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups at the chloropyrimidine moiety.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is often used in the synthesis of pharmacologically active molecules. It serves as a building block for the development of drugs targeting specific molecular pathways, particularly those involving piperidine and pyrimidine derivatives .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, the piperidine ring can interact with neurotransmitter receptors, while the chloropyrimidine moiety can inhibit specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrimidine Derivatives

tert-Butyl 4-((5-Bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS: 832735-41-8)
  • Molecular Formula : C₁₄H₁₉BrN₃O₃
  • Molecular Weight : 366.23 g/mol
  • Key Differences :
    • Bromine substituent increases molecular weight and polarizability compared to chlorine.
    • Bromine’s superior leaving-group ability enhances reactivity in Suzuki-Miyaura or Ullmann coupling reactions .
Target Compound (5-Chloro Analog)
  • Stability : Chlorine offers a balance between reactivity and stability, reducing unintended side reactions in synthesis compared to bromine .

Functional Group Variants

tert-Butyl 4-((((Trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS: 1420797-21-2)
  • Molecular Formula: C₁₂H₂₀F₃NO₅S
  • Molecular Weight : 347.35 g/mol
  • Key Differences :
    • The triflate group (-SO₂CF₃) is a highly reactive leaving group, making this compound suitable for nucleophilic substitutions or glycosylation reactions.
    • Lower thermal stability compared to the target compound due to the labile triflate group .

Heterocyclic Modifications

tert-Butyl 4-(6-(((5-Amino-1,3,4-thiadiazol-2-yl)oxy)methyl)pyridin-3-yl)piperidine-1-carboxylate (CAS: 3049542-28-8)
  • Molecular Formula : C₁₈H₂₅N₅O₃S
  • Molecular Weight : 391.49 g/mol
  • Higher molecular weight and altered solubility profile due to the sulfur-containing heterocycle .

Piperidine vs. Piperazine Derivatives

tert-Butyl 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate
  • Key Differences: Piperazine ring (two nitrogen atoms) increases basicity and water solubility compared to piperidine.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituent Molecular Weight (g/mol) Key Applications
Target Compound 1353945-63-7 C₁₆H₂₀ClN₃O₃ 5-Chloropyrimidin-2-yloxy methyl 337.80 Drug intermediate, kinase inhibitors
5-Bromo Analog 832735-41-8 C₁₄H₁₉BrN₃O₃ 5-Bromopyrimidin-2-yloxy 366.23 Cross-coupling reactions
Triflate Analog 1420797-21-2 C₁₂H₂₀F₃NO₅S Triflyloxymethyl 347.35 Reactive intermediate
Thiadiazole Analog 3049542-28-8 C₁₈H₂₅N₅O₃S Thiadiazolyloxy methyl 391.49 Antimicrobial agents
Amino-Pyridine Analog N/A C₁₅H₂₁N₃O₂ 4-Amino-4-(pyridin-3-yl) 275.35 CNS-targeting drugs

Table 2: Reactivity and Stability

Compound Halogen/Group Reactivity Trend Stability Notes
5-Chloro Analog Chlorine Moderate electrophilicity Stable under ambient conditions
5-Bromo Analog Bromine High reactivity in coupling Light-sensitive; store in dark
Triflate Analog Triflate Extreme leaving-group ability Hydrolyzes readily; use anhydrous

Research Findings

  • Synthetic Utility : The target compound’s chlorine atom provides a versatile handle for further functionalization, such as palladium-catalyzed aminations, while maintaining stability during storage .
  • Biological Relevance : Pyrimidine derivatives in exhibit >99% HPLC purity, suggesting high suitability for preclinical studies. The tert-butyl group in all analogs enhances metabolic stability by shielding the carboxylate from hydrolysis .
  • Comparative Solubility: The amino-pyridine analog () likely has higher aqueous solubility due to the basic amino group, whereas the target compound’s chloropyrimidine group may reduce solubility but improve membrane permeability .

Biological Activity

tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 1261231-05-3) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H22ClN3O3, with a molecular weight of approximately 327.81 g/mol. The compound features a piperidine ring linked to a pyrimidine ring, which is substituted with a chlorine atom at the 5-position. This structural arrangement is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine core and subsequent functionalization with the chloropyrimidine moiety. Various synthetic routes have been explored to enhance yield and purity, enabling the creation of analogs with potentially improved biological properties .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those related to this compound. In vitro assays have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, compounds derived from similar scaffolds exhibited IC50 values around 0.04 μmol, comparable to celecoxib, a well-known COX inhibitor .

Antimycobacterial Activity

The compound has also been investigated for its antimycobacterial activity against Mycobacterium tuberculosis. A study focusing on piperidine derivatives demonstrated that certain analogs displayed potent inhibitory effects on MenA, an enzyme critical for menaquinone biosynthesis in M. tuberculosis. These inhibitors showed IC50 values ranging from 13 to 22 μM, indicating promising activity against tuberculosis .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings from various studies indicate that:

  • Substituents on the pyrimidine ring : The presence of electron-withdrawing or electron-donating groups can significantly influence the potency and selectivity of the compound against specific biological targets.
CompoundSubstituentIC50 (μM)Target
Compound AChlorine at C50.04 ± 0.01COX-2
Compound BMethyl at C613 ± 2MenA

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Anti-inflammatory Study : A series of pyrimidine derivatives were tested for their ability to reduce paw edema in rats, demonstrating significant anti-inflammatory effects comparable to indomethacin .
  • Antimycobacterial Efficacy : In vivo studies showed that specific piperidine derivatives could achieve nearly complete sterilization of M. tuberculosis when used in combination therapies within two weeks .

Q & A

Basic Research Questions

Q. What are the critical safety precautions and handling protocols for this compound in laboratory settings?

  • Methodological Answer :

  • Respiratory/Hand/Eye Protection : Wear respiratory protection (e.g., N95 mask), nitrile gloves, and chemical goggles when handling the compound. Ensure laboratory ventilation meets OSHA standards .

  • Fire Safety : Use dry chemical extinguishers for fires involving this compound. Avoid water, which may react with decomposition products. Firefighters must wear flame-resistant clothing and self-contained breathing apparatus (SCBA) .

  • Storage : Store in a dry, ventilated area at 2–8°C in tightly sealed containers. Incompatible with strong oxidizing agents (e.g., peroxides) .

  • First Aid : For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .

    • Data Table :
Hazard TypePrecautionsReference
RespiratoryN95 mask
FireDry chemical extinguisher
StorageAvoid oxidizing agents

Q. What synthetic routes and purification methods are commonly employed for this compound?

  • Methodological Answer :

  • Synthesis : A multi-step approach is typical:

Nucleophilic Substitution : React tert-butyl piperidine-1-carboxylate derivatives with 5-chloropyrimidin-2-ol under basic conditions (e.g., K₂CO₃ in DMF) .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amine intermediates, followed by deprotection with TFA .

  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

    • Data Table :
StepReagents/ConditionsYield (%)Reference
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C65–75
Boc DeprotectionTFA/DCM, 0°C to RT90

Q. How is the compound characterized spectroscopically, and what key peaks are observed?

  • Methodological Answer :

  • NMR :
  • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 3.40–3.70 (m, 4H, piperidine CH₂), 4.60 (s, 2H, OCH₂), 8.35 (s, 1H, pyrimidine H) .
  • ¹³C NMR : δ 28.2 (tert-butyl CH₃), 80.1 (Boc C=O), 157.5 (pyrimidine C-Cl) .
  • MS : ESI-MS shows [M+H]⁺ at m/z 342.1 (calculated 342.8) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the coupling step?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂) for Suzuki-Miyaura couplings .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity .
  • Kinetic Analysis : Use in-situ IR or HPLC to identify intermediates and adjust reaction time/temperature .
  • Case Study : Replacing DMF with acetonitrile increased coupling efficiency from 60% to 82% in analogous pyrimidine derivatives .

Q. How to resolve contradictions in GHS classification data across safety reports?

  • Methodological Answer :

  • Source Evaluation : Cross-reference SDS from academic suppliers (e.g., ALADDIN) versus industrial vendors. Academic SDS often lack full hazard profiling due to R&D exemptions .
  • Experimental Validation : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) if discrepancies exist. For example, conflicting data on skin irritation (classified vs. "no data") require patch testing .
  • Regulatory Alignment : Follow ECHA guidelines for mixtures, as pure compound data may be extrapolated from structural analogs .

Q. What strategies are effective for studying biological activity and target interactions?

  • Methodological Answer :

  • Computational Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for kinase targets (e.g., EGFR, CDK2) .

  • In Vitro Assays :

  • Cytotoxicity : MTT assay in HeLa cells (IC₅₀ determination).

  • Enzyme Inhibition : Fluorescence-based kinase inhibition assays .

  • SAR Studies : Modify the chloropyrimidine or piperidine moiety to assess activity changes. For example, replacing Cl with ethoxy groups reduced cytotoxicity by 40% in related compounds .

    • Data Table :
ModificationBiological Activity (IC₅₀, μM)Reference
5-Chloropyrimidine12.3 (EGFR)
5-Ethoxypyrimidine48.7 (EGFR)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.